LogP Differentiation: 2-Fluoro-4-bromo Phenyl Pattern vs. 3-Fluoro-4-bromo Phenyl Pattern
The lipophilicity (LogP) of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (XLogP3: 2.5) differs from that of its 3-fluoro positional isomer (2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid; XLogP3: 2.7, calculated) [1][2]. This difference in LogP directly impacts membrane permeability and off-target binding potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 2.5 |
| Comparator Or Baseline | 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 1269493-48-2); XLogP3: 2.7 (calculated) |
| Quantified Difference | ΔXLogP3 ≈ 0.2 |
| Conditions | Computed using PubChem XLogP3 algorithm |
Why This Matters
A LogP difference of 0.2 can significantly alter membrane permeability and pharmacokinetic profiles, making the 2-fluoro isomer preferable for optimizing drug-like properties in lead optimization.
- [1] PubChem. Compound Summary for CID 43810308, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. View Source
- [2] PubChem. Compound Summary for CID 54595423, 2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid. View Source
